3H-Imidazo[4,5-b]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development .
Vorbereitungsmethoden
The synthesis of 3H-Imidazo[4,5-b]pyridine hydrochloride typically involves the construction of the imidazole and pyridine rings through various synthetic routes. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Analyse Chemischer Reaktionen
3H-Imidazo[4,5-b]pyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the ring system .
Wissenschaftliche Forschungsanwendungen
3H-Imidazo[4,5-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential as a bioisostere, mimicking the structure and function of purines in biological systems.
Wirkmechanismus
The mechanism of action of 3H-Imidazo[4,5-b]pyridine hydrochloride involves its interaction with various molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
3H-Imidazo[4,5-b]pyridine hydrochloride is often compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities and applications.
Imidazo[1,5-a]pyridine: Known for its use in the development of sedative-hypnotic drugs like zolpidem.
Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
929190-98-7 |
---|---|
Molekularformel |
C6H8Cl3N3 |
Molekulargewicht |
228.5 g/mol |
IUPAC-Name |
1H-imidazo[4,5-b]pyridine;trihydrochloride |
InChI |
InChI=1S/C6H5N3.3ClH/c1-2-5-6(7-3-1)9-4-8-5;;;/h1-4H,(H,7,8,9);3*1H |
InChI-Schlüssel |
OBSDJSLDFMXCJA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=CN2.Cl |
Kanonische SMILES |
C1=CC2=C(N=C1)N=CN2.Cl.Cl.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.